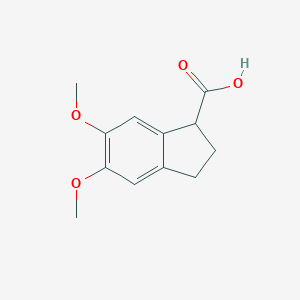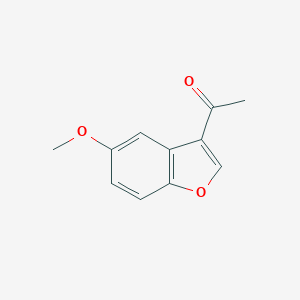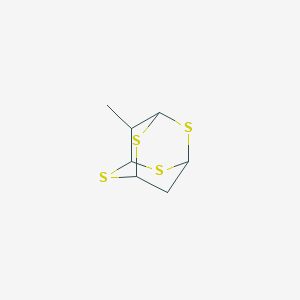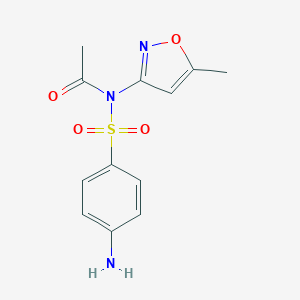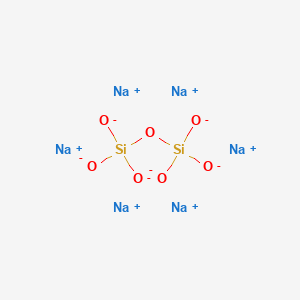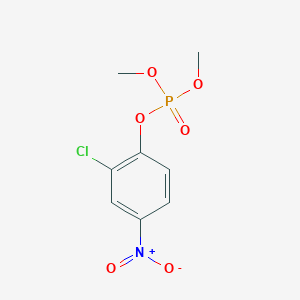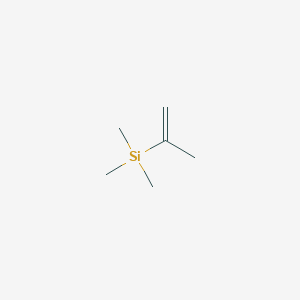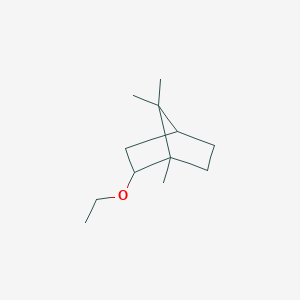
Ethoxybornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxybornane, also known as 2-ethoxy-2,3,3-trimethyl-norbornane, is a bicyclic organic compound that belongs to the family of norbornanes. It is a colorless, viscous liquid that is used as a solvent in various chemical reactions. Ethoxybornane has gained significant attention in scientific research due to its unique chemical properties, which make it an ideal candidate for various applications.
Mécanisme D'action
The mechanism of action of ethoxybornane is not well understood. However, it is believed that its unique chemical properties, such as its ability to form hydrogen bonds and its steric hindrance, contribute to its effectiveness in various applications.
Effets Biochimiques Et Physiologiques
Ethoxybornane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Ethoxybornane has several advantages for use in lab experiments. It is a non-polar solvent that can dissolve a wide range of organic compounds. It is also relatively inert, which makes it an ideal solvent for reactions that require high temperatures or strong acids or bases. However, ethoxybornane has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of ethoxybornane. One potential application is in the field of drug discovery, where it can be used as a solvent for the synthesis of new pharmaceuticals. Ethoxybornane can also be used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. Additionally, ethoxybornane can be used as a solvent in the production of advanced materials, such as polymers and nanomaterials. Further research is needed to explore the full potential of ethoxybornane in these and other applications.
Méthodes De Synthèse
Ethoxybornane can be synthesized by several methods, including the Diels-Alder reaction, Birch reduction, and Grignard reaction. The most common method for synthesizing ethoxybornane is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethyl vinyl ether in the presence of a catalyst.
Applications De Recherche Scientifique
Ethoxybornane has been extensively studied for its potential applications in the fields of organic synthesis, drug discovery, and material science. It has been used as a solvent in various chemical reactions, including the synthesis of natural products, pharmaceuticals, and polymers. Ethoxybornane has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction.
Propriétés
Numéro CAS |
19316-72-4 |
|---|---|
Nom du produit |
Ethoxybornane |
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
FTRQTUIGTQZQBL-UHFFFAOYSA-N |
SMILES |
CCOC1CC2CCC1(C2(C)C)C |
SMILES canonique |
CCOC1CC2CCC1(C2(C)C)C |
Autres numéros CAS |
19316-72-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



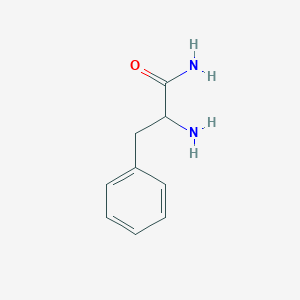
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
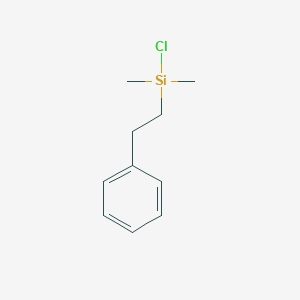
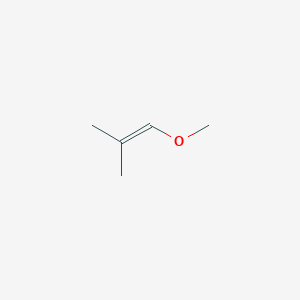
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
